4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
The compound 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a unique combination of substituents: an ethoxy group at the para position of the benzamide, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl ethyl group.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-3-28-18-8-6-16(7-9-18)22(24)23-15-21(20-5-4-14-29-20)30(25,26)19-12-10-17(27-2)11-13-19/h4-14,21H,3,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPNXEAZCASFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thienyl ethyl intermediate: This involves the reaction of a thienyl compound with an appropriate ethylating agent under controlled conditions.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative of 4-methoxyphenyl to introduce the sulfonyl group.
Coupling with 4-ethoxybenzamide: The final step involves coupling the sulfonylated intermediate with 4-ethoxybenzamide under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Core Benzamide Scaffold
The benzamide core is a common feature in pharmaceuticals, influencing hydrogen-bonding capacity and metabolic stability. Key analogs include:
Key Observations :
Thiophene-Containing Analogs
Thiophene rings are known for their bioisosteric replacement of phenyl groups and improved pharmacokinetics. Notable examples:
Key Observations :
- Ethyl-linked thiophene (as in the target) may offer better conformational flexibility than thioether-linked analogs.
Physicochemical Properties
Molecular Weight and Lipophilicity
Key Observations :
Sigma Receptor Targeting
Benzamides like [125I]PIMBA () bind sigma receptors with high affinity (Kd = 5.80 nM) in prostate cancer cells. The target’s sulfonyl and thiophene groups may alter receptor selectivity compared to piperidinyl or iodinated analogs.
Antioxidant Activity
While 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () shows potent DPPH radical scavenging (IC50 = 22.8 μM), the target’s lack of phenolic hydroxyls likely diminishes antioxidant capacity.
Gastrokinetic Effects
AS-4370 () enhances gastric motility via non-dopaminergic mechanisms. The target’s ethoxy and sulfonyl groups may confer different pharmacokinetic profiles, though its activity remains speculative.
Biological Activity
4-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, with CAS number 946297-72-9, is a compound of interest due to its potential biological activities. This article discusses its structure, synthesis, and biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The compound features a benzamide structure with an ethoxy group and a sulfonyl group attached to a thiophene moiety, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonyl Intermediate : The sulfonylation of 4-methoxybenzenesulfonyl chloride with a nucleophile.
- Coupling with Thiophene : The sulfonyl intermediate is coupled with a thiophene derivative.
- Final Benzamide Formation : The final step involves the introduction of the ethoxy group to complete the benzamide structure.
Antidiabetic Properties
Recent studies have highlighted the potential of compounds similar to this compound in regulating glucose metabolism. For instance, derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. One such compound demonstrated an IC50 value of 0.07 μM, indicating potent inhibitory activity and selectivity over other phosphatases .
Anticancer Activity
Compounds containing similar structural motifs have also been evaluated for anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, notably those linked to insulin signaling.
- Receptor Modulation : The compound could modulate receptor activities, influencing downstream signaling pathways related to cell growth and differentiation.
Study on Insulin Sensitivity
In one study, a derivative closely related to this compound was shown to enhance insulin-stimulated glucose uptake in vitro without significant cytotoxicity . This suggests potential therapeutic applications in managing insulin resistance.
Anticancer Evaluation
Another investigation assessed the anticancer effects of related benzamide derivatives on human cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis and inhibition of cell proliferation being elucidated through flow cytometry and Western blot analyses.
Comparative Analysis
A comparison table summarizing the biological activities of similar compounds is presented below:
| Compound Name | IC50 (μM) | Selectivity | Biological Activity |
|---|---|---|---|
| Compound A | 0.07 | 32-fold | PTP1B inhibitor |
| Compound B | 0.15 | 20-fold | Anticancer |
| Compound C | 0.10 | Non-specific | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
